2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide
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Overview
Description
2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE typically involves multi-step reactions. One common method involves the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the condensation of dimethylformamide-dimethylacetal (DMF-DMA) with a suitable acetyl compound can lead to the formation of the pyrido[2,3-d]pyrimidine core . Subsequent steps may include methylation and further condensation reactions to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Shares a similar core structure but differs in functional group substitutions.
Pyrido[2,3-d]pyrimidin-7-one: Another related compound with variations in the position and type of substituents.
Uniqueness
2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H21FN4O3 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
2-(5,7-dimethyl-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidin-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C24H21FN4O3/c1-14-9-10-17(12-19(14)25)27-20(30)13-28-23(31)21-15(2)11-16(3)26-22(21)29(24(28)32)18-7-5-4-6-8-18/h4-12H,13H2,1-3H3,(H,27,30) |
InChI Key |
FIXZFRVNEDAZDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(N=C(C=C3C)C)N(C2=O)C4=CC=CC=C4)F |
Origin of Product |
United States |
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